Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring multiple pharmacologically relevant moieties. Its structure integrates a benzo[d]thiazole core linked to a thiazole ring via a carbamoyl group, which is further connected to a sulfonylphenyl-piperazine-carboxylate scaffold . This architecture is characteristic of compounds designed for interactions with biological targets, such as enzymes or receptors, due to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.
The synthesis of this compound likely involves sequential coupling reactions, as inferred from analogous pathways in the literature. For example, the carbamoyl linkage may be formed via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with an aminothiazole derivative, as seen in the synthesis of related sulfonylbenzamide-thiazole hybrids . The piperazine-sulfonylphenyl segment could be introduced through nucleophilic substitution or sulfonylation reactions .
Key spectral features include:
Properties
IUPAC Name |
ethyl 4-[4-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S3/c1-2-34-24(31)28-11-13-29(14-12-28)37(32,33)17-9-7-16(8-10-17)21(30)27-23-26-19(15-35-23)22-25-18-5-3-4-6-20(18)36-22/h3-10,15H,2,11-14H2,1H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXCNXWZVKJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. The specific mode of action of this compound would depend on its exact structure and the nature of its targets.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain. The specific biochemical pathways affected by this compound would depend on its exact structure and the nature of its targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound. The specific ADME properties of this compound would depend on its exact structure.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its exact structure and the nature of its targets.
Biochemical Analysis
Biochemical Properties
The thiazole ring in Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in its biochemical properties. It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biological Activity
Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It features multiple functional groups, including a benzo[d]thiazole moiety, a phenylsulfonyl group, and a piperazine-1-carboxylate structure. This unique arrangement suggests diverse biological activities, particularly in the context of anti-cancer and anti-tubercular properties.
Chemical Structure and Properties
The molecular formula of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is C22H24N4O6S2. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O6S2 |
| Molecular Weight | 480.58 g/mol |
| Key Functional Groups | Benzo[d]thiazole, Piperazine |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds containing similar structural motifs to Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant anticancer activity. Many derivatives of piperazine and benzo[d]thiazole have been documented to inhibit various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Antitubercular Activity
Recent studies highlight the efficacy of benzothiazole-based compounds against Mycobacterium tuberculosis. Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may share similar mechanisms of action as other benzothiazole derivatives that demonstrate moderate to good anti-tubercular activity. The minimum inhibitory concentrations (MICs) of related compounds suggest promising results against this pathogen .
The biological activity of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be attributed to its ability to interact with key biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer progression or bacterial survival.
- Receptor Binding : Potential interactions with receptors that mediate cellular responses to growth factors or stress.
- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry assessed various benzothiazole derivatives, including those structurally related to Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate). The findings indicated that these compounds exhibited significant cytotoxic effects on several cancer cell lines, demonstrating their potential as therapeutic agents .
Study on Antitubercular Activity
In another investigation focused on the synthesis and evaluation of new benzothiazole derivatives for anti-tubercular activity, several compounds were found to possess MIC values significantly lower than standard treatments, indicating enhanced potency against M. tuberculosis .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves several steps, including the formation of thiazole derivatives and subsequent coupling reactions. The compound's structure includes a piperazine ring, which is known for its biological activity, and a benzo[d]thiazole moiety that contributes to its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing thiazole and benzo[d]thiazole moieties exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. This has been documented in studies where similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Acetylcholinesterase Inhibition
Another notable application is in the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with structural similarities to this compound have been evaluated for their AChE inhibitory activity, showing potential as therapeutic agents for cognitive disorders .
Case Study 1: Alzheimer’s Disease
A study focused on the synthesis of thiazole derivatives indicated that certain compounds exhibited strong AChE inhibitory activity, suggesting their potential use in treating Alzheimer's disease. The synthesized compounds were tested in vitro, revealing IC50 values that suggest effective inhibition comparable to existing treatments .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives similar to this compound were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, highlighting the compound's potential as a lead structure for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of molecules combining heterocyclic cores (e.g., benzothiazole, thiazole, piperazine) with sulfonamide and carbamate functionalities. Below is a comparative analysis with structurally related analogs:
Structural Variations and Implications
Core Heterocycles: The target compound’s benzo[d]thiazole-thiazole core (vs. Piperazine-carboxylate moieties (shared with ) introduce conformational flexibility and basicity, aiding solubility and membrane permeability .
Substituent Effects :
- Sulfonylphenyl groups (common in ) contribute to electrostatic interactions with target proteins. Electron-withdrawing substituents (e.g., -Cl, -Br in ) may increase metabolic stability compared to the target’s ethoxy group .
- Carbamoyl vs. Hydrazone Linkers : The target’s carbamoyl group (C=O-NH) offers rigidity and hydrogen-bonding capacity, whereas hydrazone derivatives (e.g., ) exhibit pH-dependent tautomerism .
Spectral and Physicochemical Properties
- IR : The target’s νC=O (1663–1682 cm⁻¹) aligns with 7b , but absence of νS-H distinguishes it from thiol-containing analogs .
- Solubility: Ethyl carboxylate and piperazine groups likely enhance aqueous solubility compared to non-esterified derivatives (e.g., [7–9]) .
Notes
Structural Nuances : While the target compound shares a piperazine-sulfonylphenyl backbone with 7b and 3a , its benzo[d]thiazole-thiazole core is unique, offering distinct electronic properties .
Synthetic Challenges : The multi-step synthesis requires precise control over coupling and sulfonylation reactions to avoid byproducts like N-alkylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
